molecular formula C10H21ClO3S B15310899 2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride

2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B15310899
M. Wt: 256.79 g/mol
InChI Key: LRRXXSCJKOWEQB-UHFFFAOYSA-N
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Description

2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with tert-pentyloxy methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions often involve the formation of a sulfonyl intermediate, which then undergoes further transformation depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-sulfonyl chloride: Lacks the tert-pentyloxy group, making it less bulky and potentially less reactive in certain reactions.

    Methanesulfonyl chloride: Smaller and more reactive due to the presence of a single carbon atom.

    Toluene-4-sulfonyl chloride: Contains an aromatic ring, which can influence its reactivity and applications.

Uniqueness

2-((Tert-pentyloxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the tert-pentyloxy group, which can provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-(2-methylbutan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-5-9(8-15(11,12)13)7-14-10(3,4)6-2/h9H,5-8H2,1-4H3

InChI Key

LRRXXSCJKOWEQB-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)(C)CC)CS(=O)(=O)Cl

Origin of Product

United States

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